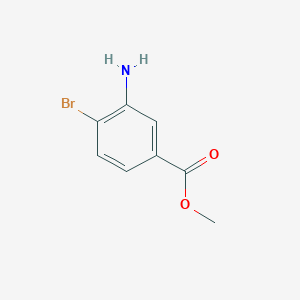

Methyl 3-amino-4-bromobenzoate

描述

Contextualization within Halogenated Aromatic Amine Ester Chemistry

Methyl 3-amino-4-bromobenzoate belongs to the class of halogenated aromatic amine esters, a group of compounds characterized by a benzene (B151609) ring substituted with a halogen atom, an amino group, and an ester functional group. This unique combination of functional groups imparts a versatile reactivity profile. The electron-withdrawing nature of the bromine atom and the methyl ester group, combined with the electron-donating and nucleophilic character of the amino group, makes it a valuable and reactive intermediate in various chemical transformations. lookchem.comcymitquimica.com

Significance in Medicinal Chemistry and Organic Synthesis Scaffolding

The compound is a crucial building block in both medicinal chemistry and organic synthesis. lookchem.comgoogle.com Its structure serves as a scaffold, or a foundational core, upon which more complex molecules can be built. google.com In medicinal chemistry, it is used as an intermediate in the synthesis of new pharmaceutical agents. lookchem.com The presence of the bromine atom provides a reactive site for cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the amino group can be readily modified or participate in the formation of heterocyclic systems. ambeed.com This versatility makes it a key component in the discovery and development of novel therapeutic compounds. google.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 3-amino-4-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMSTDWXXKAKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398019 | |

| Record name | methyl 3-amino-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46064-79-3 | |

| Record name | methyl 3-amino-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-amino-4-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Methyl 3-amino-4-bromobenzoate

The synthesis of this compound is well-documented, with several multistep pathways established from various precursors.

Multistep Reaction Pathways from Precursors

A common and established route to this compound begins with 4-bromobenzoic acid. The synthesis involves the nitration of 4-bromobenzoic acid to yield 4-bromo-3-nitrobenzoic acid. This intermediate is then subjected to reduction to convert the nitro group into an amino group, followed by esterification to produce the final product. chemicalbook.comsmolecule.com

Another pathway starts from methyl benzoate (B1203000), which undergoes bromination via electrophilic aromatic substitution to form methyl 3-bromobenzoate. Subsequent nitration and reduction steps lead to the desired this compound.

A two-step process starting from 4-Bromo-3-nitrobenzoic acid is also utilized. The first step involves refluxing with sulfuric acid, followed by a second step of refluxing with methanol (B129727) and sodium dithionite (B78146) in water under an inert atmosphere. chemicalbook.com

The following table outlines a common synthetic pathway:

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 4-Bromobenzoic Acid | Nitric Acid | 4-Bromo-3-nitrobenzoic Acid | Nitration |

| 2 | 4-Bromo-3-nitrobenzoic Acid | Tin(II) chloride in acetic acid | 3-Amino-4-bromobenzoic Acid | Reduction |

| 3 | 3-Amino-4-bromobenzoic Acid | Methanol, Acid Catalyst | This compound | Esterification |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. For the nitration of 4-bromobenzoic acid, controlling the temperature is critical to prevent side reactions. During the reduction of the nitro group, the choice of reducing agent and reaction solvent can significantly impact the efficiency of the conversion.

In bromination reactions, the use of a Lewis acid catalyst like iron(III) bromide (FeBr₃) with bromine directs the substitution to the desired position. Reaction parameters such as temperature and solvent choice are carefully controlled to influence regioselectivity and achieve high yields, often exceeding 85%. For instance, conducting bromination at lower temperatures can help suppress the formation of polybrominated byproducts.

Novel Approaches in this compound Synthesis

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing this compound.

Catalytic Strategies for Efficient Production

Modern synthetic strategies increasingly employ transition metal catalysts to improve efficiency. Palladium-catalyzed cross-coupling reactions, for example, are utilized in the synthesis of derivatives of this compound, suggesting the potential for catalytic routes to the parent compound itself. diva-portal.orgresearchgate.net Nickel-catalyzed cross-coupling reactions have also been explored for similar transformations, offering a more cost-effective alternative to palladium. chemrxiv.org Photoredox catalysis is an emerging green and efficient method for activating organohalides, which could be applied to the synthesis of this compound. researchgate.netnih.gov

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are being increasingly applied to the synthesis of chemical compounds, aiming to reduce waste and use less hazardous substances. acs.orgdokumen.pub This includes the use of safer solvents, recyclable catalysts, and designing reactions with high atom economy. acs.orgrsc.org For instance, the use of ionic liquids as catalysts is considered a green approach due to their low vapor pressure and recyclability. rsc.org The development of biocatalytic processes, which use enzymes to carry out chemical transformations, also aligns with green chemistry principles. acs.org

Derivatization Reactions of this compound

The functional groups of this compound—the amino group, the bromine atom, and the methyl ester—allow for a variety of derivatization reactions.

The bromine atom can be substituted through nucleophilic substitution reactions or participate in cross-coupling reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds. mdpi.com Palladium catalysts are often used for these coupling reactions. diva-portal.orgresearchgate.net The amino group can undergo acylation to form amides. smolecule.com For example, it can be reacted with an acid chloride, such as one derived from a Boc-protected amino acid, after activation with sodium hydride. thieme-connect.com The ester group can be hydrolyzed back to a carboxylic acid. thieme-connect.com

These derivatization reactions make this compound a versatile intermediate in the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science. mdpi.comsmolecule.com

The following table summarizes key derivatization reactions:

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Bromine | Suzuki-Miyaura Coupling | Boronic acids, Palladium catalyst | Aryl-substituted benzoates |

| Amino | Acylation | Acid chlorides, Base | Amides |

| Ester | Hydrolysis | Base (e.g., LiOH) or Acid | Carboxylic acids |

Functionalization at the Amino Group

The nucleophilic amino group is a primary site for various chemical modifications, including acylation, sulfonylation, and diazotization. These reactions are fundamental for incorporating new functionalities and building more complex molecular architectures.

The amino group of this compound readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This transformation is not only a common protection strategy but also a key step in the synthesis of various biologically active compounds. For instance, reaction with specific acid chlorides can lead to the formation of precursors for spirooxindole-based nonnatural amino acids. thieme-connect.com In one documented procedure, the amine was treated with an acid chloride in the presence of sodium hydride in THF at elevated temperatures. thieme-connect.com

Sulfonylation of the amino group with sulfonyl chlorides in the presence of a base yields sulfonamides. This reaction is crucial for the synthesis of compounds with potential therapeutic applications.

Diazotization of the amino group, typically using nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid), converts the amine into a diazonium salt. This intermediate is highly versatile and can undergo a variety of subsequent transformations known as Sandmeyer or related reactions. pku.edu.cnufl.edu These reactions allow for the introduction of a wide range of substituents, including halogens, cyano, hydroxyl, and other groups, in place of the original amino group.

Transformations Involving the Bromo Substituent

The bromine atom on the aromatic ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. thieme-connect.com These reactions are cornerstones of modern organic synthesis.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or its ester. rsc.orguio.norsc.org This method is highly efficient for creating biaryl structures, which are prevalent in pharmaceuticals and functional materials. This compound can be successfully coupled with various arylboronic acids using a palladium catalyst and a suitable base. rsc.orguio.no

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in the synthesis of aryl alkynes, which are important intermediates and structural motifs.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. libretexts.orgrsc.org This is a powerful method for synthesizing substituted anilines and other N-aryl compounds from this compound. ambeed.com

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. It provides a classic alternative to palladium-catalyzed methods for certain coupling partners.

Below is a table summarizing some of the key cross-coupling reactions involving the bromo substituent:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkyne) |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | C-N (Aryl-Amine) |

| Heck | Alkene | Pd catalyst, Base | C-C (Aryl-Vinyl) |

| Ullmann | Alcohol, Amine, Thiol | Cu catalyst, Base | C-O, C-N, C-S |

Ester Moiety Modifications

The methyl ester group can be transformed into other functional groups, further expanding the synthetic utility of this scaffold.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-4-bromobenzoic acid, under either acidic or basic (saponification) conditions. smolecule.com This carboxylic acid is a valuable intermediate itself, for example, in the synthesis of quinazolines and other heterocyclic systems. ekb.eg

Amidation: Direct reaction of the ester with an amine can form an amide bond. researchgate.netucl.ac.uk This transformation can be facilitated by catalysts or by converting the amine to a more reactive nucleophile. For example, amidation of methyl benzoates with various amines has been achieved using zirconium oxide as a catalyst under continuous-flow conditions. researchgate.net

Reduction: The ester group can be reduced to a primary alcohol, (3-amino-4-bromophenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides access to a different class of substituted benzyl (B1604629) alcohol derivatives.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group, altering the steric and electronic properties of the ester. For instance, a tert-butyl ester can be formed from the methyl ester precursor.

Aromatic Ring Functionalization

While the aromatic ring of this compound is already substituted, further functionalization via electrophilic aromatic substitution is possible, although the regioselectivity is controlled by the directing effects of the existing substituents. The powerful activating and ortho-, para-directing amino group often dominates, directing incoming electrophiles to the positions ortho and para to it (positions 5 and 1). However, the steric hindrance from the adjacent bromo group and the electronic deactivation from the bromo and ester groups complicate the reaction outcomes.

Bromination: Further bromination of the ring can occur. For example, a method for preparing 3-amino-4,5-dibromobenzoic acid methyl ester involves the bromination of a precursor compound. google.com The regioselectivity of such reactions can be highly dependent on the reaction conditions, including the solvent and the brominating agent used. thieme-connect.comlookchem.com

Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents. The position of nitration will be influenced by the combined directing effects of the existing substituents. The resulting nitro-substituted compound can then be a precursor for other functionalities via reduction of the nitro group.

Applications in Advanced Organic Synthesis

Methyl 3-amino-4-bromobenzoate as a Key Synthetic Intermediate

The strategic placement of the functional groups on the benzene (B151609) ring of this compound makes it a highly sought-after starting material for the synthesis of more complex molecules. The amino group can be readily modified or participate in cyclization reactions, the bromine atom provides a site for cross-coupling reactions, and the methyl ester can be hydrolyzed to a carboxylic acid or converted to other functional groups.

Building Block in Pharmaceutical Active Pharmaceutical Ingredient Synthesis

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). lookchem.com Its structural motif is found in a range of therapeutic agents, and its reactive sites allow for the construction of complex molecular frameworks. For instance, it has been utilized as a building block in the synthesis of potent enzyme inhibitors. google.com The amino and bromo functionalities allow for the introduction of diverse substituents, enabling the fine-tuning of the pharmacological properties of the final drug molecule.

One notable application is in the development of inhibitors for schistosomiasis, a major parasitic disease. google.com Researchers have used this compound as a foundational piece to construct molecules that show significant inhibitory activity against key enzymes of the parasite. google.com The ability to perform reactions such as N-acylation, Suzuki coupling, and other palladium-catalyzed cross-coupling reactions at the bromine position makes this compound a versatile scaffold for creating libraries of potential drug candidates. chemscene.com

The synthesis of various heterocyclic compounds, which are prevalent in many drug structures, often utilizes this compound. The amino group can be a nucleophile in intramolecular cyclization reactions to form nitrogen-containing heterocycles.

Precursor for Agrochemicals and Specialty Chemicals

Beyond the pharmaceutical industry, this compound serves as a valuable precursor in the manufacturing of agrochemicals and specialty chemicals. lookchem.com Its derivatives are explored for their potential as pesticides and herbicides. smolecule.com The presence of the bromine atom and the amino group on the aromatic ring can contribute to the biological activity of the resulting agrochemical.

In the realm of specialty chemicals, this compound is used in the production of dyes. lookchem.com The amino group is a key chromophore, and by modifying the molecule, the color and properties of the dye can be altered.

Design and Synthesis of Complex Molecular Architectures

The unique reactivity of this compound makes it an excellent starting point for the design and synthesis of intricate molecular structures with specific functions.

Construction of Heterocyclic Systems Incorporating the Benzoate (B1203000) Moiety

The synthesis of heterocyclic compounds is a cornerstone of modern organic chemistry, and this compound is a valuable tool in this area. The amino group can react with various electrophiles to initiate cyclization, leading to the formation of a wide array of heterocyclic systems. For example, it can be used to synthesize quinolines, benzodiazepines, and other fused ring systems that are of interest in medicinal chemistry and materials science. The ester group can be maintained or modified during these transformations, providing an additional point of diversity in the final products.

Development of Conjugated Systems for Material Science Applications

This compound is also employed in the development of conjugated systems for applications in material science. The bromine atom is a key functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the coupling of the benzoate core with other aromatic or unsaturated systems, leading to the formation of extended π-conjugated molecules.

These conjugated materials can exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. For instance, a novel ortho-fluoroazobenzene photoswitch, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, was synthesized from this compound. nsf.gov This compound exhibits photoactive properties and possesses functional groups suitable for creating light-responsive crystalline materials. nsf.gov

Biological and Medicinal Chemistry Investigations

In Vitro and In Vivo Bioactivity Profiling

Enzyme Inhibition Studies, including Glutathione-Related Enzymes

Derivatives of aminobenzoates have been the subject of in vitro studies to assess their inhibitory effects on glutathione-related enzymes, which are vital for cellular defense against oxidative stress and detoxification. researchgate.net Specifically, Glutathione Reductase (GR) and Glutathione S-transferase (GST) have been key targets. researchgate.net

In a study examining methyl 4-aminobenzoate (B8803810) derivatives, certain compounds demonstrated significant inhibitory activity. For instance, methyl 4-amino-3-bromo-5-fluorobenzoate was identified as a potent inhibitor of GR, with a Ki value of 0.325 ± 0.012 μM. researchgate.netvulcanchem.com Another derivative, methyl 4-amino-2-nitrobenzoate, was found to inhibit GST with a Ki value of 92.41 ± 22.26 μM. researchgate.netvulcanchem.com Similarly, studies on 3-amino-benzoic acid methyl ester compounds revealed that methyl 3-amino-5-chlorobenzoate had the most significant inhibitory effect on human GR (hGR) with a Ki of 0.524 ± 0.109 μM, while methyl 3-amino-4-nitrobenzoate was the most effective inhibitor of human GST (hGST) with a Ki of 37.05 ± 4.487 μM. researchgate.net

These findings highlight the potential of these compounds to modulate crucial enzymatic pathways. The ability of these derivatives to inhibit enzymes involved in cellular proliferation and inflammatory responses is a key area of interest.

Table 1: Inhibitory Activity of Aminobenzoate Derivatives on Glutathione-Related Enzymes

| Compound | Target Enzyme | Ki (μM) |

| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | 0.325 ± 0.012 researchgate.netvulcanchem.com |

| Methyl 4-amino-2-nitrobenzoate | Glutathione S-transferase (GST) | 92.41 ± 22.26 researchgate.netvulcanchem.com |

| Methyl 3-amino-5-chlorobenzoate | Human Glutathione Reductase (hGR) | 0.524 ± 0.109 researchgate.net |

| Methyl 3-amino-4-nitrobenzoate | Human Glutathione S-transferase (hGST) | 37.05 ± 4.487 researchgate.net |

Antimicrobial Efficacy Assessments

The antimicrobial properties of Methyl 3-amino-4-bromobenzoate and its derivatives are another significant area of research. smolecule.com Studies have shown that these compounds can be effective against various bacterial and fungal strains. nih.gov For example, 3-amino-4-bromobenzoic acid has demonstrated inhibitory effects against pathogenic bacteria like Staphylococcus aureus and Escherichia coli.

Derivatives of methyl β-d-galactopyranoside, synthesized using bromobenzoyl chlorides, have shown promising antibacterial and antifungal activities. researchgate.net Some of these derivatives exhibited significant inhibition of fungal mycelial growth, with over 780% inhibition reported. researchgate.net In another study, amide derivatives synthesized from L-cysteine methyl ester and substituted benzoic acids showed that a derivative with bromine at the 4-position of the aromatic ring had enhanced activity against Candida albicans. tandfonline.com

The antimicrobial mechanism may involve the inhibition of bacterial protein synthesis by binding to ribosomal subunits. biosynth.com For instance, 4-Amino-3-bromobenzoic acid is suggested to bind to the 50S ribosomal subunit in gram-positive bacteria, preventing protein synthesis and cell division. biosynth.com

Table 2: Antimicrobial Activity of Selected Benzoic Acid Derivatives

| Compound/Derivative | Target Organism | Activity/Observation |

| 3-Amino-4-bromobenzoic acid | Staphylococcus aureus, Escherichia coli | Significant inhibition. |

| Methyl 3-(benzyloxy)-4-bromobenzoate | Staphylococcus aureus | Significant inhibition at 50 µg/mL. |

| Amide derivative with 4-bromo substituent | Candida albicans | Enhanced antifungal activity. tandfonline.com |

| 2-Nitro-3-amino-4-methyl-5-bromobenzoic acid | Various bacterial strains | Activity comparable to standard antibiotics. |

Anticancer Activity Research and Cytotoxicity Evaluations

Preliminary studies have suggested that this compound derivatives may possess anticancer properties. smolecule.com Research has focused on their ability to inhibit cancer cell proliferation and induce cell death. For example, derivatives of 2- and 3-benzo[b]furancarboxylic acids, including brominated compounds, have shown significant cytotoxic activity against various human cancer cell lines. researchgate.net

The cytotoxicity of these compounds has been evaluated against different cancer cell lines. For instance, methyl 3-(benzyloxy)-4-bromobenzoate demonstrated an IC50 value of approximately 25 µM against MCF-7 breast cancer cells. In another study, representative derivatives of a series of antibacterials showed low toxicity to human HepG2 liver cancer and A549 lung carcinoma cell lines, with 50% cytotoxic concentration (CC50) values greater than 70 μM. nih.gov A compound identified as 2-Nitro-3-amino-4-methyl-5-bromobenzoic acid exhibited selective toxicity, with an IC50 of 1.5 µM against mouse lymphoma cells, while showing much lower toxicity to normal human fibroblast cells (IC50 > 100 µM).

The proposed mechanisms of action include the inhibition of enzymes crucial for tumor growth and the modulation of signaling pathways related to cancer.

Table 3: Cytotoxicity of Selected Benzoic Acid Derivatives

| Compound | Cell Line | IC50/CC50 Value |

| Methyl 3-(benzyloxy)-4-bromobenzoate | MCF-7 (Breast Cancer) | ~25 µM |

| Representative antibacterial derivatives | HepG2 (Liver Cancer), A549 (Lung Cancer) | >70 μM nih.gov |

| 2-Nitro-3-amino-4-methyl-5-bromobenzoic acid | Mouse Lymphoma | 1.5 µM |

| 2-Nitro-3-amino-4-methyl-5-bromobenzoic acid | Human Fibroblast | >100 µM |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Positional Isomer Effects on Biological Potency

The position of substituents on the benzoic acid ring has a significant impact on the biological activity of these compounds. nih.govnih.gov SAR studies have revealed that altering the position of the amino, bromo, and other functional groups can dramatically change the potency and selectivity of the derivatives. researchgate.net

For example, in studies of benzoic acid derivatives, the position of a hydroxyl group was found to influence antibacterial activity against E. coli. nih.gov Similarly, for aminobenzoate derivatives targeting glutathione-related enzymes, the relative positions of the amino and other substituents were critical for inhibitory strength. researchgate.net The exploration of positional isomers is a well-established strategy in drug design that can lead to new chemical entities with improved activity. researchgate.net Unprecedented chemical reactivity has been observed based on the positional isomerism of ortho azido/nitro substituted derivatives. rsc.org

Impact of Halogen and Amine Substituent Modifications on Bioactivity

Modifications to the halogen and amine substituents are a key focus of SAR studies for this class of compounds. The introduction of different halogens or altering the amine group can fine-tune the biological activity. researchgate.net The introduction of a bromine atom into a molecular structure is a known strategy in drug design to enhance therapeutic activity and affect the metabolism of a drug. ump.edu.plsemanticscholar.org

In the context of enzyme inhibition, the presence and nature of halogen substituents play a crucial role. For instance, the compound methyl 4-amino-3-bromo-5-fluorobenzoate was a potent GR inhibitor, highlighting the importance of the bromo and fluoro groups at specific positions. researchgate.netvulcanchem.com The electron-withdrawing nature of halogens can influence the binding affinity of the compound to its biological target. acs.org

Modifications of the amine group, such as acylation or substitution, can also lead to significant changes in bioactivity. These modifications can affect the compound's solubility, membrane permeability, and interaction with target proteins.

Elucidation of Biological Mechanisms of Action

The biological and medicinal chemistry significance of this compound primarily stems from its role as a versatile chemical intermediate. Its unique structure, featuring an amino group, a bromine atom, and a methyl ester on a benzene (B151609) ring, makes it a valuable precursor for the synthesis of more complex, biologically active molecules. Investigations into its mechanism of action are therefore often indirect, focusing on the molecular targets and cellular pathways modulated by the compounds derived from it.

Identification of Molecular Targets and Binding Interactions

While direct molecular targets of this compound are not extensively documented, its utility is highlighted in the creation of potent inhibitors and modulators for significant biological targets, particularly in cancer and immunology research. The compound serves as a foundational scaffold, which, through further chemical reactions, is elaborated into molecules with high affinity and specificity for enzymes and receptors.

One of the key areas where this compound is employed is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. google.com PARP is a family of proteins crucial for cellular processes, including DNA repair. google.com In one synthetic pathway, this compound is a starting material for producing substituted tricyclic compounds that function as PARP inhibitors, which are valuable in cancer therapy. google.com

Furthermore, derivatives of this compound have been instrumental in developing modulators for Toll-like receptors (TLRs). Specifically, it is used in the synthesis of N1-modified imidazoquinolines, which have been screened for activity against TLR7 and TLR8. lookchem.com These receptors are key components of the innate immune system, and their selective activation is a target for developing immunomodulatory agents. lookchem.com The final synthesized molecules, not the initial precursor, are the ones that exhibit binding to these receptors.

The table below summarizes the molecular targets of compounds synthesized using this compound as a key intermediate.

| Precursor Compound | Final Product Class | Molecular Target | Therapeutic Area |

| This compound | Substituted tricyclic compounds | Poly (ADP-ribose) polymerase (PARP) google.com | Cancer google.com |

| This compound | N1-modified imidazoquinolines | Toll-like Receptor 7 (TLR7), Toll-like Receptor 8 (TLR8) lookchem.com | Immunology, Infectious Disease |

Investigation of Cellular Pathway Modulation

The modulation of cellular pathways is a direct consequence of the interaction between the synthesized active molecules and their molecular targets. Compounds derived from this compound have been shown to influence critical signaling cascades involved in cancer and immune responses.

The PARP inhibitors synthesized from this precursor play a significant role in modulating the DNA damage response (DDR) pathway. By inhibiting PARP, these molecules prevent the repair of single-strand DNA breaks. In cancer cells with existing defects in other DNA repair pathways (like BRCA mutations), this inhibition leads to the accumulation of DNA damage and ultimately, cell death (a concept known as synthetic lethality). This makes PARP inhibitors a targeted therapy for certain types of cancer. google.com

In the context of immunology, imidazoquinoline agonists derived from this compound selectively activate TLR7 and TLR8. lookchem.com This activation triggers downstream signaling cascades, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. lookchem.com The NF-κB pathway is a central regulator of inflammation and immunity, leading to the transcription of pro-inflammatory cytokines and chemokines. lookchem.com Selective activation of TLR8, for instance, can promote a Th1-polarizing immune response, which is beneficial for enhancing cell-mediated immunity against pathogens or cancer cells. lookchem.com

The following table details the cellular pathways modulated by active compounds synthesized from this compound.

| Precursor Compound | Final Product Class | Cellular Pathway Modulated | Biological Outcome |

| This compound | Substituted tricyclic compounds | DNA Damage Response (DDR) google.com | Inhibition of DNA repair, leading to cancer cell death google.com |

| This compound | N1-modified imidazoquinolines | NF-κB Signaling Pathway lookchem.com | Activation of innate immune responses, production of cytokines lookchem.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the stability and reactivity of Methyl 3-amino-4-bromobenzoate.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. For aromatic compounds like this compound, DFT calculations can predict geometric parameters, vibrational frequencies, and electronic properties. researchgate.net Studies on analogous compounds, such as isomers and derivatives, demonstrate the utility of this approach. For instance, research on 2-amino-5-bromobenzoic acid methyl ester, an isomer of the title compound, utilized the DFT (B3LYP) method with a 6-311++G(d,p) basis set to calculate molecular structures and vibrational wavenumbers. nih.gov Similarly, DFT calculations on 3-bromo-4-methyl benzonitrile, a related structure, have been performed using the B3LYP/6-311++G(d,p) basis set to determine its optimized geometry and other properties. ijrte.org

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful in silico techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com A key output of this process is the binding energy or docking score, which estimates the binding affinity between the ligand and the receptor. mdpi.compublichealthinafrica.org Lower binding energy values typically indicate a more stable and favorable interaction. publichealthinafrica.org

In Silico Predictive Modeling

Computational Assessment of Predicted ADMET Characteristics

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of computational molecular assessment. rfppl.co.in Various software and web-based tools, such as SwissADME and pkCSM, utilize a compound's chemical structure to forecast its behavior in the human body. rfppl.co.insciensage.info These predictions are guided by well-established principles like Lipinski's Rule of Five, which helps to estimate a compound's potential for oral bioavailability. mdpi.com

Table 1: Example of Predicted ADMET Properties for a Substituted Aminobenzoate

| Parameter | Predicted Value | Implication |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Favorable for absorption |

| LogP (Lipophilicity) | < 5 | Optimal for membrane permeability |

| Hydrogen Bond Donors | < 5 | Good oral bioavailability |

| Hydrogen Bond Acceptors | < 10 | Good oral bioavailability |

| Pharmacokinetics | ||

| Gastrointestinal (GI) Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | Varies | Indicates potential for CNS effects |

| CYP450 Inhibition | Varies | Predicts potential for drug-drug interactions |

| Drug-Likeness |

Note: The data in this table is illustrative and based on typical predictions for related compounds, not on specific experimental or computational results for this compound.

Toxicity Estimation Models

Computational toxicology employs various models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict the potential toxicity of chemicals. nih.govmdpi.com These models correlate the structural features of a molecule with its known toxicological effects to estimate the potential hazards of untested compounds. uni-konstanz.de The National Toxicology Program (NTP) and other organizations develop and utilize such models to prioritize chemicals for further testing. nih.gov

For this compound, hazard statements from safety data sheets provide some indication of its potential toxicity. For example, it is often listed as toxic if swallowed and causing serious eye irritation. chemos.de Computational models can further refine these predictions. For instance, toxicity estimation models can predict endpoints such as carcinogenicity, mutagenicity, and organ-specific toxicity. rfppl.co.in

A study on various substituted aromatic compounds utilized QSAR models to predict their acute toxicity to aquatic organisms, demonstrating the utility of these computational approaches. mdpi.com While a specific QSAR analysis for this compound is not found in the reviewed literature, a general predictive toxicity assessment would likely be carried out using platforms like OPERA (Open (Quantitative) Structure-activity/property Relationship App), which is supported by NICEATM. nih.gov

Table 2: Illustrative Predicted Toxicity Profile for a Substituted Aminobenzoate

| Toxicity Endpoint | Predicted Outcome | Confidence Level |

|---|---|---|

| Ames Mutagenicity | Non-mutagenic | Moderate |

| Carcinogenicity | Non-carcinogen | Moderate |

| Hepatotoxicity | Low Probability | Low |

Note: This table represents a hypothetical toxicity estimation for a compound structurally similar to this compound and is for illustrative purposes only.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular architecture of this compound. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that is then pieced together to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to characterize this compound.

¹H NMR: In a typical ¹H NMR spectrum of this compound, the protons on the aromatic ring and the methyl ester group exhibit characteristic chemical shifts. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons appear as distinct signals. A doublet can be observed around 7.48 ppm corresponding to the proton at position 6, coupled to the proton at position 5. Another doublet at approximately 7.44 ppm is attributed to the proton at position 2. The proton at position 5 shows a doublet of doublets around 7.28 ppm due to coupling with the protons at positions 2 and 6. The protons of the amino group (–NH₂) often appear as a broad singlet, in this case around 4.23 ppm. The singlet for the three protons of the methyl ester group (–OCH₃) is typically found at about 3.91 ppm. thieme-connect.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to resonate at a downfield chemical shift, often in the range of 165-170 ppm. The aromatic carbons will show signals in the aromatic region of the spectrum, with the carbon atom bonded to the bromine atom appearing at a distinct chemical shift due to the halogen's influence.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | 7.48 | Doublet (d) | 8.5 |

| H-2 | 7.44 | Doublet (d) | 2.0 |

| H-5 | 7.28 | Doublet of doublets (dd) | 8.5, 2.0 |

| -NH₂ | 4.23 | Broad singlet (br s) | - |

| -OCH₃ | 3.91 | Singlet (s) | - |

Solvent: CDCl₃, Frequency: 400 MHz thieme-connect.com

Mass Spectrometry (LC-MS, ESI-MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it also provides separation of the analyte from any impurities prior to detection.

Electrospray Ionization (ESI-MS): For this compound, Electrospray Ionization-Mass Spectrometry (ESI-MS) is a common method. In the positive ion mode, the molecule is protonated to form the [M+H]⁺ ion. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the mass spectrum will show two major peaks of nearly equal intensity. For this compound (C₈H₈BrNO₂), the expected mass-to-charge ratios (m/z) for the protonated molecule are approximately 230 and 232. thieme-connect.com This characteristic isotopic pattern is a strong indicator of the presence of a single bromine atom in the molecule.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group will give a strong absorption band typically around 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C-Br stretching vibration will appear at lower frequencies, typically in the range of 500-700 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR and is particularly useful for observing non-polar bonds. The aromatic ring vibrations and the C-Br stretch are often clearly visible in the Raman spectrum. Computational studies, often using Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies and aid in the assignment of the experimental bands observed in both FT-IR and FT-Raman spectra. researchgate.netresearchgate.net

Chromatographic Separation and Purity Determination

Chromatographic techniques are indispensable for separating this compound from starting materials, by-products, and other impurities, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the purity assessment of non-volatile and thermally labile compounds like this compound. bldpharm.comambeed.com

Methodology: A typical HPLC method for this compound would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs UV light. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. UPLC offers faster analysis times and better resolution due to the use of smaller particle size columns. beilstein-journals.org For compounds with similar structures, such as 4-amino-3-methylbenzoic acid, reverse-phase HPLC methods with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid have been successfully applied. sielc.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, suitable for volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, often with a high-temperature capillary column. nist.gov

Application: GC can be used to determine the purity of the compound and to detect any volatile impurities. The sample is vaporized in a heated inlet and separated on a column, with detection typically performed by a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). Some suppliers report purity analysis of related isomers, such as methyl 4-amino-3-bromobenzoate, to be greater than 98.0% as determined by GC. avantorsciences.comtcichemicals.com

Conclusion

Methyl 3-amino-4-bromobenzoate is a strategically important chemical intermediate. Its value is derived from the specific arrangement of its amino, bromo, and methyl ester functional groups, which provide multiple sites for synthetic modification. This versatility has established it as a significant building block in organic synthesis for creating complex heterocyclic systems and as a foundational scaffold in medicinal chemistry for the discovery of novel therapeutic agents. Continued research utilizing this compound is likely to yield further innovations in both chemical synthesis and drug development.

Future Research Directions and Translational Perspectives

Development of Next-Generation Bioactive Compounds based on the Methyl 3-amino-4-bromobenzoate Core

The scaffold of this compound serves as a promising starting point for the synthesis of new bioactive molecules. The presence of the amino group allows for the formation of amides, sulfonamides, and other derivatives, while the bromo substituent can be utilized in cross-coupling reactions to introduce a wide array of chemical moieties. This versatility is particularly relevant in medicinal chemistry for the development of novel therapeutics.

One promising direction is the use of this core in the synthesis of kinase inhibitors. Many kinase inhibitors feature an aniline (B41778) or substituted aniline core, which is crucial for their binding to the ATP-binding site of kinases. acs.orged.ac.uk The functional groups on this compound are well-suited for derivatization to create libraries of compounds for screening against various kinases, which are implicated in diseases such as cancer and inflammatory disorders. acs.org For instance, the amino group can be acylated or arylated, and the bromo group can be functionalized through Suzuki, Buchwald-Hartwig, or Sonogashira coupling reactions to generate a diverse set of analogues.

Furthermore, the aminobenzoic acid framework is a known pharmacophore in various biologically active compounds, including some with antimicrobial and anticancer properties. nih.govnih.gov Research into novel benzothiazole (B30560) derivatives, which can be synthesized from precursors like 2-aminothiophenols, has shown a wide range of pharmacological activities. mdpi.comderpharmachemica.com The structural elements of this compound could be exploited to construct novel heterocyclic systems with enhanced biological profiles. The exploration of its derivatives could lead to the discovery of new therapeutic agents with improved efficacy and selectivity.

| Potential Bioactive Derivatives | Key Synthetic Reactions | Potential Therapeutic Areas |

| Kinase Inhibitors | Acylation, Suzuki Coupling, Buchwald-Hartwig Amination | Oncology, Inflammation |

| Novel Heterocycles | Condensation, Cyclization Reactions | Infectious Diseases, Oncology |

| Substituted Benzamides | Amide Bond Formation | Various Therapeutic Fields |

Integration into High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against biological targets. nih.gov The amenability of a chemical scaffold to combinatorial synthesis is a key factor for its inclusion in HTS campaigns. benthamscience.comnih.gov this compound, with its distinct points of chemical diversity, is an ideal candidate for the generation of such libraries.

The amino group can be readily derivatized through techniques like parallel amide synthesis, while the bromo group allows for a multitude of palladium-catalyzed cross-coupling reactions. This dual functionality enables the creation of large and diverse libraries of compounds from a single, readily accessible starting material. These libraries can then be screened in HTS assays to identify hit compounds for a wide range of biological targets. The development of automated synthesis and purification methods will be crucial for the efficient production of these compound libraries. researchgate.net

Future research should focus on developing robust and scalable synthetic routes to a variety of this compound derivatives suitable for HTS. This includes the optimization of reaction conditions to ensure high yields and purity, which are critical for the reliability of screening data. The integration of chemoinformatics tools can further aid in the design of focused libraries with a higher probability of interacting with specific target classes. j-morphology.com

Advancements in Scalable and Sustainable Synthetic Routes

The advancement of scalable and sustainable synthetic methodologies is a critical aspect of modern chemistry, driven by the principles of green chemistry. sphinxsai.commdpi.com Future research on this compound and its derivatives should prioritize the development of environmentally benign and economically viable synthetic processes.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Emerging green chemistry approaches offer promising alternatives. For instance, chemoenzymatic methods, which utilize enzymes as catalysts, can offer high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing byproducts. acs.orgrsc.orgworktribe.com The use of greener solvents, such as water or bio-based solvents, and the development of catalytic processes that minimize the use of stoichiometric reagents are also important areas of investigation. nih.govresearchgate.net

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve energy efficiency in the synthesis of heterocyclic compounds and other derivatives. rasayanjournal.co.in Furthermore, exploring continuous flow chemistry for the synthesis of anilines and their derivatives can offer advantages in terms of safety, scalability, and product consistency. acs.org The development of such sustainable routes will be essential for the large-scale production of this compound and its derivatives for commercial and research purposes.

| Green Chemistry Approach | Potential Benefits |

| Chemoenzymatic Synthesis | High selectivity, mild conditions, reduced byproducts |

| Use of Green Solvents | Reduced environmental impact, improved safety |

| Catalytic Methods | Higher atom economy, reduced waste |

| Microwave-Assisted Synthesis | Faster reaction times, improved energy efficiency |

| Continuous Flow Chemistry | Enhanced safety, scalability, and consistency |

Interdisciplinary Research with Materials Science and Nanotechnology

The functional groups of this compound also make it an attractive building block for the synthesis of novel polymers and functional materials. The amino and bromo groups can be used as points of polymerization or for grafting onto existing polymer backbones to impart specific properties.

In materials science, brominated anilines can be used in the synthesis of polyanilines, which are conducting polymers with applications in electronics, sensors, and anti-corrosion coatings. neliti.comacs.org The bromine atom can influence the electronic properties and processability of the resulting polymers. Future research could explore the incorporation of this compound into novel copolymers to tune their optical and electronic properties.

In the realm of nanotechnology, this compound could be used to functionalize nanoparticles, creating hybrid materials with tailored properties. For example, it could be attached to the surface of magnetic nanoparticles for applications in biocatalysis or as contrast agents in medical imaging. cmu.edu The bromo group can also serve as a site for further chemical modification, allowing for the attachment of targeting ligands or fluorescent dyes. The development of bromoaniline-based sensors for the detection of metal cations is another area of interest, with potential applications in environmental monitoring and diagnostics. nih.gov The interdisciplinary collaboration between chemists, materials scientists, and nanotechnologists will be key to unlocking the full potential of this compound in these advanced applications.

常见问题

Q. What are the standard synthetic routes for Methyl 3-amino-4-bromobenzoate, and how can its purity be validated?

The synthesis typically involves bromination of methyl 3-aminobenzoate using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For example, direct bromination at the para position relative to the amino group is favored due to the strong ortho/para-directing nature of the amino group . Post-synthesis, purity is validated via:

- Melting point analysis (118–120°C) to confirm crystallinity and absence of impurities .

- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and ester functionality.

- Mass spectrometry (MS) to confirm molecular weight (230.06 g/mol) .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. Tools like SHELXL refine crystal structures, while ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement . For non-crystalline samples, FT-IR spectroscopy identifies functional groups (e.g., N–H stretch at ~3400 cm⁻¹ for the amino group) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate:

- Protection of the amino group (e.g., formamidation using formic acid/acetic anhydride) to prepare derivatives like Methyl 4-bromo-3-formamidobenzoate, as seen in patent syntheses .

- Cross-coupling reactions (e.g., Suzuki-Miyaura) where the bromine atom acts as a leaving group for C–C bond formation .

Advanced Research Questions

Q. How do competing substituent effects (amino vs. bromo) influence further electrophilic substitution reactions?

The amino group (–NH₂) is a strong ortho/para-director, while bromine (–Br) is a meta-director. In this compound, the amino group dominates, directing incoming electrophiles to the para position relative to itself (ortho to Br). Computational tools like DFT calculations can predict regioselectivity, while experimental validation involves nitration or sulfonation followed by NMR/X-ray analysis .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Temporary protection of the amino group (e.g., acetylation) to prevent unwanted nucleophilic side reactions during bromine substitution .

- Controlled reaction stoichiometry to avoid over-bromination or ester hydrolysis.

- Chromatographic monitoring (HPLC/TLC) to track reaction progress and isolate intermediates .

Q. How can computational tools like Mercury CSD aid in understanding crystal packing interactions?

Mercury’s Materials Module analyzes intermolecular interactions (e.g., hydrogen bonds between –NH₂ and ester carbonyl groups) and predicts packing motifs. This is critical for optimizing crystallization conditions and understanding solubility limitations .

Q. What discrepancies exist in reported physicochemical data, and how should researchers address them?

Variations in melting points (e.g., 118–120°C vs. broader ranges in older literature) may arise from:

- Polymorphism : Different crystal forms due to solvent/kinetic effects.

- Purity : Contaminants from incomplete purification.

- Measurement methods : Differential scanning calorimetry (DSC) vs. capillary methods.

Resolution involves cross-referencing multiple characterization techniques (e.g., DSC + PXRD) .

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental release .

- Toxicity assessment : Limited data necessitates treating the compound as potentially hazardous. Precautionary LC50/EC50 testing is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。